Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid
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Overview
Description
Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as diethyl oxalate, azepane, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds with different functional groups.
Scientific Research Applications
Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and its functional groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-dihydroxyterephthalate:
Diethyl 2,5-dimethylterephthalate: A similar compound with different substituents on the aromatic ring, leading to different chemical and physical properties.
Uniqueness
Diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
diethyl 5-[[2-(azepan-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S.C2H2O4/c1-4-25-18(23)15-13(3)16(19(24)26-5-2)27-17(15)20-14(22)12-21-10-8-6-7-9-11-21;3-1(4)2(5)6/h4-12H2,1-3H3,(H,20,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPUGBBBVQSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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